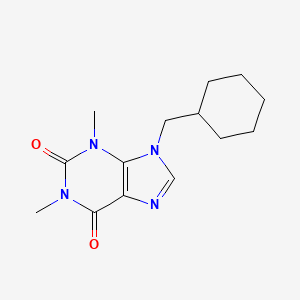
3-(2-Oxo-2-phenylethyl)-1,3-benzothiazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzothiazol-3-yl-1-phenyl-ethanone is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This specific compound is characterized by a benzothiazole ring fused to a phenyl group via an ethanone linkage. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazol-3-yl-1-phenyl-ethanone typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, such as benzaldehyde, under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring . Common reagents used in this synthesis include hydrochloric acid and ethanol as the solvent.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzothiazol-3-yl-1-phenyl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated benzothiazole derivatives.
Applications De Recherche Scientifique
2-Benzothiazol-3-yl-1-phenyl-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities. It is used in the development of new therapeutic agents.
Medicine: Investigated for its potential as an anti-tubercular and anti-inflammatory agent.
Mécanisme D'action
The biological activity of 2-Benzothiazol-3-yl-1-phenyl-ethanone is attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase, which are crucial for bacterial and cancer cell proliferation. The compound’s mechanism of action involves binding to the active site of these enzymes, thereby blocking their activity and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound, which lacks the phenyl-ethanone moiety.
2-Mercaptobenzothiazole: Contains a thiol group instead of the ethanone linkage.
Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the ring.
Uniqueness
2-Benzothiazol-3-yl-1-phenyl-ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzothiazole ring with a phenyl-ethanone moiety enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Propriétés
Numéro CAS |
7467-00-7 |
|---|---|
Formule moléculaire |
C15H12BrNOS |
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-3-ium-3-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C15H12NOS.BrH/c17-14(12-6-2-1-3-7-12)10-16-11-18-15-9-5-4-8-13(15)16;/h1-9,11H,10H2;1H/q+1;/p-1 |
Clé InChI |
MIPPUJJTHYPZQM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C[N+]2=CSC3=CC=CC=C32.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate](/img/structure/B13991448.png)
![N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13991459.png)
![6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid](/img/structure/B13991463.png)





